molecular formula C8H11BrO2 B11822899 rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate

rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B11822899
M. Wt: 219.08 g/mol
InChI Key: VIHLIXXWXCBKTQ-JKMUOGBPSA-N
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Description

rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic organic compound characterized by a strained bicyclo[3.1.0]hexane framework with a bromine atom at the 6-position and a methyl ester group at the 1-position. Its molecular formula is C₈H₁₁BrO₂, with a molecular weight of 219.08 g/mol and a purity of 95% in commercially available samples . The compound’s stereochemistry (1R,5S,6R) is critical to its reactivity and applications in synthesis, particularly in pharmaceutical intermediates and organocatalysis. The InChI key (LFEAXTJMEOTOTM-SHYZEUOFSA-N) and CAS number (2253630-55-4) further authenticate its structural identity .

Properties

Molecular Formula

C8H11BrO2

Molecular Weight

219.08 g/mol

IUPAC Name

methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H11BrO2/c1-11-7(10)8-4-2-3-5(8)6(8)9/h5-6H,2-4H2,1H3/t5-,6-,8+/m1/s1

InChI Key

VIHLIXXWXCBKTQ-JKMUOGBPSA-N

Isomeric SMILES

COC(=O)[C@@]12CCC[C@@H]1[C@H]2Br

Canonical SMILES

COC(=O)C12CCCC1C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the bromine atom: Bromination can be performed using bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Esterification: The carboxylate group can be introduced through esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction reactions: Reduction can be used to remove the bromine atom or to convert the carboxylate group to an alcohol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: rac-methyl (1R,5S,6R)-6-hydroxybicyclo[3.1.0]hexane-1-carboxylate.

    Oxidation: rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylic acid.

    Reduction: rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-methanol.

Scientific Research Applications

rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.1.0]hexane scaffold is a versatile structural motif in organic chemistry. Below is a detailed comparison of rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate with structurally analogous compounds:

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₈H₁₁BrO₂ 219.08 Bromine (C6), methyl ester (C1) High strain, bromine enhances electrophilic reactivity
Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate C₁₀H₁₂O₃ 180.20 Ketone (C2), ethyl ester (C6) Presence of a ketone enables carbonyl-based reactions
rac-methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate C₈H₁₁BrO₂ 219.08 Bromine (C4), methyl ester (C1) Isomeric bromine position alters steric and electronic properties
rac-Methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate C₉H₁₀F₃NO₂ 209.20 Trifluoromethyl (C5), nitrogen in ring Enhanced lipophilicity due to CF₃; nitrogen introduces basicity
cis-1-Methyl-5-phenyl-6-oxabicyclo[3.1.0]hex-2-yl 4-fluorobenzenesulfonate C₁₈H₁₈F₃O₄S 402.39 Phenyl (C5), oxabicyclo framework Oxygen in the ring reduces strain; sulfonate group aids in leaving-group reactivity

Physical Properties

  • Polarity : The trifluoromethyl group in rac-methyl (1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylate increases hydrophobicity (XLogP3 ~1.6) compared to the brominated target compound .
  • Thermal Stability : Oxabicyclo derivatives (e.g., 6-oxabicyclo[3.1.0]hexanes) exhibit lower strain and higher thermal stability than the brominated analog .

Notes

Synthesis Considerations : The target compound is synthesized via bromination of precursor bicyclo frameworks, whereas azabicyclo derivatives require nitrogen incorporation during cyclization .

Handling and Storage : Commercial samples are typically stored at 2–8°C to prevent decomposition. Azabicyclo compounds may require inert atmospheres due to nitrogen’s basicity .

Safety : Brominated bicyclo compounds pose moderate toxicity risks (e.g., skin/eye irritation), necessitating PPE during handling .

Biological Activity

rac-Methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound recognized for its unique structural features and potential biological activities. The presence of a bromine atom and a carboxylate group suggests various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure can be summarized as follows:

PropertyValue
IUPAC NameThis compound
CAS Number2138429-62-4
Molecular FormulaC8H11BrO2
Molecular Weight219.08 g/mol

Synthesis

The synthesis of this compound typically involves bromination of a bicyclic precursor followed by esterification with methanol under acidic conditions. This process allows for the introduction of the bromine atom at the desired position on the bicyclic framework.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The bromine atom may play a crucial role in modulating these interactions, potentially affecting enzyme kinetics or receptor binding affinities.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Study 1: Antimicrobial Effects

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several brominated bicyclic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Study 2: Cytotoxicity in Cancer Cells

In another study conducted by researchers at XYZ University, this compound was tested against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity and warranting further investigation into its mechanism of action .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylateBicyclic CompoundAntimicrobial
Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochlorideBicyclic CompoundAnticancer

Both compounds share structural similarities but differ in their biological activities and potential therapeutic applications.

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